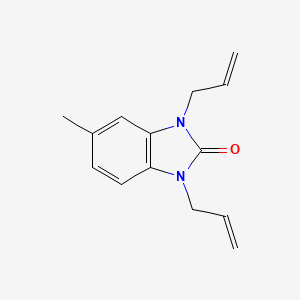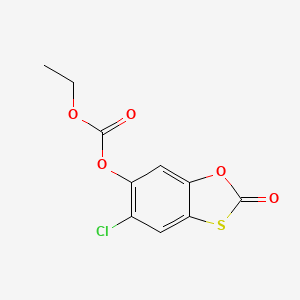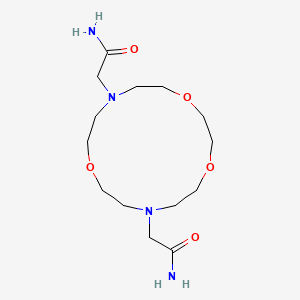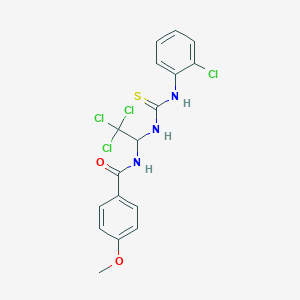
1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate is an organic compound with the molecular formula C22H13NO5 It is a derivative of indene and benzoate, characterized by the presence of a nitro group and a phenyl group
Vorbereitungsmethoden
The synthesis of 1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate typically involves the reaction of 1-Oxo-2-phenyl-1H-indene with 2-nitrobenzoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amino derivatives, and substituted benzoates .
Wissenschaftliche Forschungsanwendungen
1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s derivatives have shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research into the compound’s pharmacological properties has indicated its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Wirkmechanismus
The mechanism of action of 1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and indene moieties contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate can be compared with other similar compounds, such as:
1-Oxo-2-phenyl-1H-indene: Lacks the nitrobenzoate moiety, resulting in different chemical and biological properties.
2-Nitrobenzoic acid derivatives: These compounds share the nitrobenzoate moiety but differ in the attached groups, leading to variations in reactivity and applications.
Indene derivatives: Compounds like 1-Oxo-2,3-dihydro-1H-indene-4-yl benzoate have similar structures but differ in the presence of additional functional groups, affecting their chemical behavior and uses
The uniqueness of this compound lies in its combination of the indene and nitrobenzoate moieties, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C22H13NO5 |
|---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
(3-oxo-2-phenylinden-1-yl) 2-nitrobenzoate |
InChI |
InChI=1S/C22H13NO5/c24-20-15-10-4-5-11-16(15)21(19(20)14-8-2-1-3-9-14)28-22(25)17-12-6-7-13-18(17)23(26)27/h1-13H |
InChI-Schlüssel |
BTEIBMKTDYQKDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B11711840.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11711852.png)
![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)





![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)


![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
